molecular formula C15H23N5O2S2 B13374028 6-Cyclohexyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Cyclohexyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13374028
M. Wt: 369.5 g/mol
InChI Key: BTHLPPAHKBVLBD-UHFFFAOYSA-N
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Description

The compound 6-Cyclohexyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolo-thiadiazole class, a family of fused heterocycles known for diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties . Its structure consists of a planar triazolo-thiadiazole core substituted at position 6 with a cyclohexyl group and at position 3 with a 1-(methylsulfonyl)-3-piperidinyl moiety.

Properties

Molecular Formula

C15H23N5O2S2

Molecular Weight

369.5 g/mol

IUPAC Name

6-cyclohexyl-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H23N5O2S2/c1-24(21,22)19-9-5-8-12(10-19)13-16-17-15-20(13)18-14(23-15)11-6-3-2-4-7-11/h11-12H,2-10H2,1H3

InChI Key

BTHLPPAHKBVLBD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4CCCCC4

Origin of Product

United States

Preparation Methods

The synthesis of 6-Cyclohexyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions . The reaction typically requires a catalytic amount of piperidine in ethanol, and the product is obtained after several hours of reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s reactivity stems from its fused triazole-thiadiazole core and substituents:

Nucleophilic Aromatic Substitution

The electron-deficient triazole ring facilitates nucleophilic attacks. Substituents like the methylsulfonyl group enhance electrophilicity, enabling reactions such as:

  • Substitution : Replacement of labile groups (e.g., halides) with nucleophiles (e.g., amines, alkoxides).

  • Cycloaddition : Participation in [3+2] cycloadditions with dienophiles (e.g., nitrones, alkenes).

Piperidine Ring Reactivity

The piperidine ring undergoes:

  • Alkylation : Introduction of alkylating agents (e.g., methyl iodide) under basic conditions.

  • Ring-Opening : Acidic or basic hydrolysis to form primary amines, depending on substituents.

Thiadiazole Ring Reactions

The thiadiazole moiety engages in:

  • Electrophilic Aromatic Substitution : Directed by substituents (e.g., methoxy groups) to guide regioselectivity.

  • Reduction : Conversion to thioamides under catalytic hydrogenation or chemical reducing agents (e.g., sodium borohydride).

Functional Group Reactivity

The methylsulfonyl group acts as a versatile leaving group, enabling:

  • Nucleophilic Substitution : Replacement with amines, alcohols, or thiols under basic conditions.

  • Elimination : Formation of alkenes via β-elimination with strong bases (e.g., KOtBu).

Comparative Analysis of Similar Derivatives

Compound Key Features Reactivity Biological Activity
6-(3-Methoxyphenyl) derivative Triazolo-thiadiazole with methoxyphenylNucleophilic aromatic substitution, cycloadditionAntimicrobial, anticancer
6-(4-Chlorobenzyl) derivative Thiadiazole fused to triazole, chlorobenzylElectrophilic aromatic substitution, sulfonationAntimicrobial, anti-inflammatory
6-Benzyl derivative Triazolo-thiadiazole with benzyl groupPiperidine alkylation, thiadiazole reductionc-Met kinase inhibition, anticancer

Research Findings

  • Synthetic Efficiency : Microwave-assisted methods are reported to enhance yields and reduce reaction times for similar derivatives.

  • Biological Implications : The triazolo-thiadiazole scaffold shows potent kinase inhibition (e.g., c-Met IC₅₀ = 2.02 nM) and antimicrobial activity, correlating with substituent effects .

  • Mechanistic Insights : The methylsulfonyl group improves bioavailability and modulates binding affinity to molecular targets (e.g., kinases) .

Scientific Research Applications

6-Cyclohexyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit shikimate dehydrogenase, an essential enzyme in the biosynthesis of chorismate . This inhibition disrupts the metabolic pathways in certain microorganisms, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of triazolo-thiadiazoles are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis with key analogues:

Table 1: Substituent Profiles and Key Properties
Compound Name (Position 3 / Position 6) Key Substituents Notable Properties/Activities References
Target Compound 1-(Methylsulfonyl)-3-piperidinyl / Cyclohexyl Potential antifungal (docking with 14α-demethylase)
3-(4-Pyridinyl)-6-[5-nitro-2-furanyl] derivative (18d) 4-Pyridinyl / 5-Nitro-2-furanyl Antibacterial, enhanced electron-withdrawing effects
3-(3,4,5-Trimethoxyphenyl)-6-(indolylmethyl) (11c) 3,4,5-Trimethoxyphenyl / Indolylmethyl Improved enzyme binding (e.g., 14α-demethylase)
6-(1-Naphthyl)-3-(2-pyridinyl) derivative 2-Pyridinyl / 1-Naphthyl Bulky aromatic substituents; altered pharmacokinetics
3-(Piperidinylmethyl)-6-(3,4,5-triethoxyphenyl) Piperidinylmethyl / 3,4,5-Triethoxyphenyl Enhanced hydrophobicity and membrane penetration
6-Phenyl-3-(4-pyridyl) derivative 4-Pyridyl / Phenyl Moderate solubility; antimicrobial activity
6-(1-Adamantyl)-3-(2-fluorophenyl) derivative 2-Fluorophenyl / 1-Adamantyl High rigidity; potential CNS activity

Pharmacological Activities

  • Antifungal Potential: The target compound’s methylsulfonyl-piperidinyl group may enhance interactions with fungal lanosterol 14α-demethylase (PDB: 3LD6), similar to trimethoxy-substituted analogues (e.g., 11c) .
  • Antimicrobial Activity : Compounds with nitro groups (e.g., 18d) exhibit strong antibacterial effects due to electron-withdrawing properties, whereas the target compound’s cyclohexyl group may favor broader-spectrum activity .
  • Anti-inflammatory and CNS Potential: Bulky substituents like adamantyl (e.g., ) improve blood-brain barrier penetration, suggesting the target compound’s cyclohexyl group could be optimized for CNS-targeted applications .

Physicochemical and Structural Properties

  • Planarity and Crystal Packing : The triazolo-thiadiazole core is planar in most derivatives (e.g., maximum deviation of 0.022 Å in ), facilitating π-π stacking and C–H···π interactions .
  • Solubility and logP : The target compound’s cyclohexyl group increases hydrophobicity (logP >3), contrasting with more polar derivatives like 18d (nitro group) or 11c (methoxy groups) .
  • Synthetic Routes : The target compound likely employs POCl3-mediated cyclization, analogous to methods used for 3-ethyl-6-aryl derivatives (e.g., ) .

Molecular Docking and Target Interactions

  • 14α-Demethylase Binding : The methylsulfonyl group in the target compound may mimic sterol substrates in fungal enzymes, similar to trimethoxy-phenyl derivatives (e.g., 11c) .
  • Antibacterial Targets : Pyridinyl and furanyl substituents (e.g., 18d) exhibit stronger hydrogen bonding with bacterial enzymes compared to cyclohexyl groups .

Biological Activity

6-Cyclohexyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has garnered attention due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole and thiadiazole moiety, which are known for their diverse biological activities. The presence of the methylsulfonyl and piperidine groups enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, 1,3,4-thiadiazole derivatives have been shown to possess broad-spectrum antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .

CompoundActivity TypeTarget PathogenReference
6-Cyclohexyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleAntimicrobialVarious bacteria
2-Amino-1,3,4-thiadiazole derivativesAntimicrobialE. coli, S. aureus

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Thiadiazole derivatives have been explored for their cytotoxic effects on cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cellular signaling pathways .

Neuropharmacological Effects

The piperidine component indicates possible neuropharmacological effects. Compounds with similar structures have been studied for their ability to act as orexin receptor agonists and for potential applications in treating neurodegenerative diseases . The modulation of neurotransmitter systems could position this compound as a candidate for further neuropharmacological studies.

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities. Among these, certain derivatives exhibited potent antimicrobial and anticancer properties.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazole compounds revealed that specific substitutions at key positions significantly enhance biological activity. For instance, modifications to the piperidine ring can alter the compound's efficacy against cancer cell lines.

Q & A

Basic: What are the key synthetic strategies for preparing triazolothiadiazole derivatives like 6-cyclohexyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

Methodological Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides or mercaptotriazoles with carboxylic acid derivatives using phosphorus oxychloride (POCl₃) as a cyclizing agent. For example:

Step 1: React 4-amino-5-substituted-1,2,4-triazole-3-thiol with a substituted benzoic acid in POCl₃ under reflux (8–16 hours) .

Step 2: Neutralize the reaction mixture with ice-cold sodium bicarbonate to precipitate the product.

Step 3: Purify via recrystallization (e.g., ethanol-dimethylformamide mixtures) .
Critical Considerations:

  • POCl₃ is hygroscopic; reactions require anhydrous conditions.
  • Substituents on the triazole and thiadiazole rings influence reaction yields (e.g., electron-withdrawing groups enhance cyclization efficiency) .

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:
A combination of spectroscopic and analytical techniques is used:

Technique Application Example Studies
¹H NMR Assign proton environments (e.g., cyclohexyl CH₂)
IR Spectroscopy Confirm functional groups (e.g., sulfonyl S=O)
HPLC Assess purity (>95% for biological assays)
Elemental Analysis Verify stoichiometry (C, H, N, S)

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:
Key variables include:

  • Temperature: Reflux (100–110°C) ensures complete cyclization .
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance POCl₃ reactivity .
  • Stoichiometry: A 1:1.1 molar ratio of triazole-thiol to carboxylic acid minimizes side products .
    Case Study:
    A 49% yield was achieved for a triazolothiadiazole derivative using POCl₃ in ethanol-DMF (1:1), highlighting solvent polarity’s role .

Advanced: What computational methods predict the compound’s biological activity?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock or Schrödinger assess binding to targets (e.g., 14-α-demethylase lanosterol, PDB:3LD6). Key parameters:

    • Ligand preparation: Optimize protonation states (pH 7.4).
    • Grid box size: 60 × 60 × 60 ų to cover the active site .
  • ADME Prediction: SwissADME evaluates drug-likeness (e.g., lipophilicity, solubility). For example:

    Parameter Value Reference Drug
    LogP3.2 ± 0.3Celecoxib (3.5)
    Water solubility-4.5 (LogS)-4.1 (Celecoxib)
    Results guide prioritization of analogs for in vitro testing .

Basic: What biological activities are reported for structurally similar triazolothiadiazoles?

Methodological Answer:

  • Antifungal: Inhibition of fungal 14-α-demethylase (IC₅₀: 8–12 µM) via docking studies .
  • Antimicrobial: MIC values of 16–32 µg/mL against S. aureus and E. coli .
  • Anti-inflammatory: COX-2 inhibition comparable to celecoxib (in silico) .

Advanced: How are structure-activity relationship (SAR) studies designed for this scaffold?

Methodological Answer:

Variable Substituents: Synthesize analogs with modifications to:

  • Cyclohexyl group: Replace with aryl or heteroaryl (e.g., 2-methylphenyl) .
  • Sulfonyl group: Test methylsulfonyl vs. phenylsulfonyl for solubility .

Assay Selection: Pair enzymatic (e.g., COX-2 inhibition) and cellular (e.g., cytotoxicity) assays to differentiate target-specific effects .

Data Analysis: Use multivariate regression to correlate logP, steric bulk, and IC₅₀ values .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., C. albicans strain variability) .
  • Structural Validation: Confirm compound purity (>95% via HPLC) to rule out impurity-driven artifacts .
  • Meta-Analysis: Use tools like RevMan to aggregate data and identify trends (e.g., sulfonyl groups enhancing antifungal activity) .

Basic: What are the solubility and lipophilicity profiles of this compound?

Methodological Answer:

  • Lipophilicity: LogP ≈ 3.2 (SwissADME), suitable for blood-brain barrier penetration .
  • Solubility:
    • Aqueous: ~15 µg/mL (pH 7.4, shake-flask method).
    • DMSO: >10 mg/mL for in vitro assays .
      Optimization Strategies:
  • Introduce polar groups (e.g., -OH, -NH₂) to improve aqueous solubility .

Advanced: How do molecular conformation and crystallography inform activity?

Methodological Answer:

  • X-ray Diffraction: Resolves dihedral angles (e.g., 74.34° between triazolothiadiazole and aryl rings), affecting binding pocket compatibility .
  • Torsional Analysis: Use Gaussian 09 to calculate energy barriers for rotatable bonds (e.g., piperidinyl group flexibility) .

Advanced: What in vitro and in silico tools model pharmacokinetics?

Methodological Answer:

  • In Silico Tools:

    Tool Application Study
    SwissADMEPredict BBB permeability, CYP450 interactions
    pkCSMEstimate oral bioavailability
  • In Vitro Assays:

    • Caco-2 cells: Assess intestinal absorption.
    • Microsomal stability: Test hepatic metabolism (t₁/₂ > 30 min desirable) .

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